![molecular formula C17H13FN2O2 B11832975 3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and an acrylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazole-containing compounds: These compounds share the imidazole ring structure and exhibit similar biological activities.
Fluorophenyl derivatives: These compounds contain the fluorophenyl group and are known for their enhanced biological activity and stability.
Uniqueness
3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its combination of a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and an acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C17H13FN2O2 |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
(E)-3-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+ |
InChIキー |
DVLPYAKMYWRVLD-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)
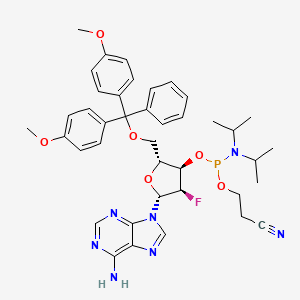
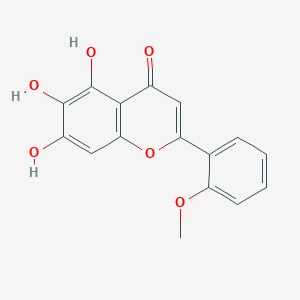
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

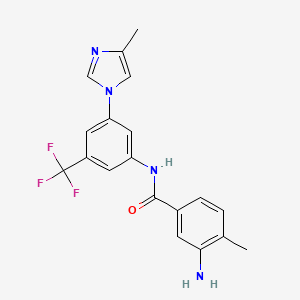


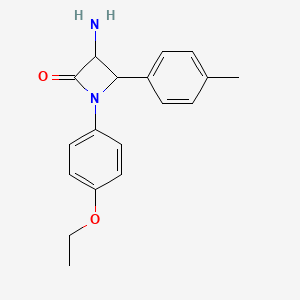
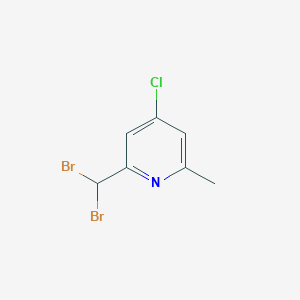

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
